

An In-depth Technical Guide to 1,8-Octanedithiol: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: 1,8-Octanedithiol

Cat. No.: B075322

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of **1,8-Octanedithiol** (ODT). It includes detailed experimental protocols for its synthesis, purification, and application in forming self-assembled monolayers (SAMs), a technique with significant implications in surface chemistry, nanotechnology, and biosensor development.

Core Chemical and Physical Properties

1,8-Octanedithiol is a linear alkanedithiol that is frequently utilized in surface science and materials chemistry. Its two terminal thiol (-SH) groups allow it to act as a versatile linker, capable of binding to metal surfaces, particularly gold, to form highly ordered self-assembled monolayers (SAMs).^[1] This property makes it a valuable component in the fabrication of electronic devices, sensors, and platforms for studying molecular interactions.

Table 1: General and Physical Properties of **1,8-Octanedithiol**

Property	Value
IUPAC Name	octane-1,8-dithiol
Synonyms	1,8-Dimercaptooctane, Octamethylene dimercaptan
CAS Number	1191-62-4
Molecular Formula	C ₈ H ₁₈ S ₂
Molecular Weight	178.36 g/mol
Appearance	Colorless to pale yellow liquid with a strong stench
Density	0.97 g/mL at 25 °C[1]
Boiling Point	269-270 °C[1]
Melting Point	0.9 °C[2]
Flash Point	113 °C (235.4 °F) - closed cup[1]
Refractive Index (n _{20/D})	1.505[1]
Solubility	Insoluble in water; soluble in most organic solvents.[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of **1,8-Octanedithiol**.

Table 2: Key Spectroscopic Data for **1,8-Octanedithiol**

Technique	Expected Peaks / Features
^1H NMR	<p>~2.5 ppm (quartet): Methylene protons ($-\text{CH}_2-$) adjacent to the thiol groups ($\text{S}-\text{CH}_2-$). ~1.6 ppm (quintet): Methylene protons ($-\text{CH}_2-$) beta to the thiol groups. ~1.3-1.4 ppm (multiplet): Methylene protons of the central alkyl chain. ~1.3 ppm (triplet): Thiol protons ($-\text{SH}$). The integration of this peak corresponds to 2H.</p>
^{13}C NMR	<p>Signals for the four chemically non-equivalent carbon atoms in the symmetric molecule. The carbon attached to the sulfur (C-S) would be the most downfield among the aliphatic carbons.</p>
IR Spectroscopy	<p>~2550 cm^{-1} (weak): S-H stretching vibration, characteristic of the thiol functional group. ~2850-2960 cm^{-1} (strong): C-H stretching vibrations of the alkyl chain. ~1465 cm^{-1}: C-H bending vibrations.</p>
Mass Spectrometry	<p>Molecular Ion Peak (M^+): $m/z = 178$. Fragmentation Pattern: Characteristic loss of thiol groups and fragmentation of the alkyl chain.</p>

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and a key application of **1,8-Octanedithiol**.

A common and effective method for synthesizing dithiols is from the corresponding diol. The following is a two-step protocol for the synthesis of **1,8-Octanedithiol** from 1,8-Octanediol.

Step 1: Conversion of 1,8-Octanediol to 1,8-Dibromooctane This step involves the conversion of the hydroxyl groups of the diol to a better leaving group, such as a bromide, using a reagent like hydrobromic acid (HBr) or phosphorus tribromide (PBr_3).

- Materials: 1,8-Octanediol, 48% Hydrobromic acid, Sulfuric acid (concentrated), Toluene, Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, add 1,8-Octanediol and an excess of 48% hydrobromic acid.
 - Slowly add concentrated sulfuric acid as a catalyst.
 - Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
 - Extract the aqueous layer with toluene or another suitable organic solvent.
 - Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,8-dibromooctane.

Step 2: Conversion of 1,8-Dibromooctane to **1,8-Octanedithiol** This is a nucleophilic substitution reaction where the bromide ions are replaced by hydrosulfide groups using thiourea, followed by hydrolysis.

- Materials: 1,8-Dibromooctane, Thiourea, Ethanol, Sodium hydroxide, Hydrochloric acid, Diethyl ether.
- Procedure:
 - Dissolve 1,8-dibromooctane and a stoichiometric excess of thiourea in ethanol in a round-bottom flask.
 - Reflux the mixture for several hours to form the thiouronium salt intermediate.

- After cooling, add a solution of sodium hydroxide and reflux the mixture again to hydrolyze the intermediate.
- Cool the reaction mixture and acidify with hydrochloric acid.
- Extract the product into diethyl ether.
- Wash the ether layer with water and brine, then dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain crude **1,8-Octanedithiol**.

Due to its high boiling point, the most effective method for purifying **1,8-Octanedithiol** is vacuum distillation.

- Equipment: Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump with a cold trap), heating mantle, and pressure gauge.
- Procedure:
 - Place the crude **1,8-Octanedithiol** into the distillation flask.
 - Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
 - Begin to evacuate the system slowly to the desired pressure. A pressure of a few mmHg is typically required.
 - Once the vacuum is stable, begin to heat the distillation flask gently.
 - Collect the fraction that distills at the expected boiling point for the given pressure. For reference, the boiling point is 142 °C at 30 mmHg.[2]
 - Discard the initial lower-boiling fraction and the high-boiling residue.
 - The collected fraction should be pure **1,8-Octanedithiol**. Purity can be confirmed by GC-MS or NMR spectroscopy.

This protocol outlines the standard procedure for creating a high-quality **1,8-Octanedithiol** SAM on a gold substrate.^{[4][5]} A clean environment is critical for this process.

- Materials: Gold-coated substrate (e.g., gold on mica or silicon), **1,8-Octanedithiol**, 200-proof ethanol, Tweezers, Glass or polypropylene containers, Dry nitrogen gas.
- Procedure:
 - Substrate Cleaning: Thoroughly clean the gold substrate. This can be achieved by UV/ozone treatment, piranha solution wash (use with extreme caution), or rinsing with high-purity ethanol followed by drying under a stream of nitrogen.
 - Solution Preparation: Prepare a dilute solution of **1,8-Octanedithiol** in 200-proof ethanol. A typical concentration is in the range of 1-10 mM.
 - Immersion: Using clean tweezers, fully immerse the gold substrate into the thiol solution in a clean container.
 - Incubation: Seal the container to minimize solvent evaporation and exposure to atmospheric contaminants. It is good practice to backfill the container with dry nitrogen.^[5] Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.
 - Rinsing: After incubation, remove the substrate from the solution with tweezers. Rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.^[5]
 - Drying: Dry the substrate with a gentle stream of dry nitrogen gas.^[5]
 - Storage: Store the prepared SAM-coated substrate in a clean, dry environment, such as a desiccator or under nitrogen, until further use.

Mandatory Visualizations

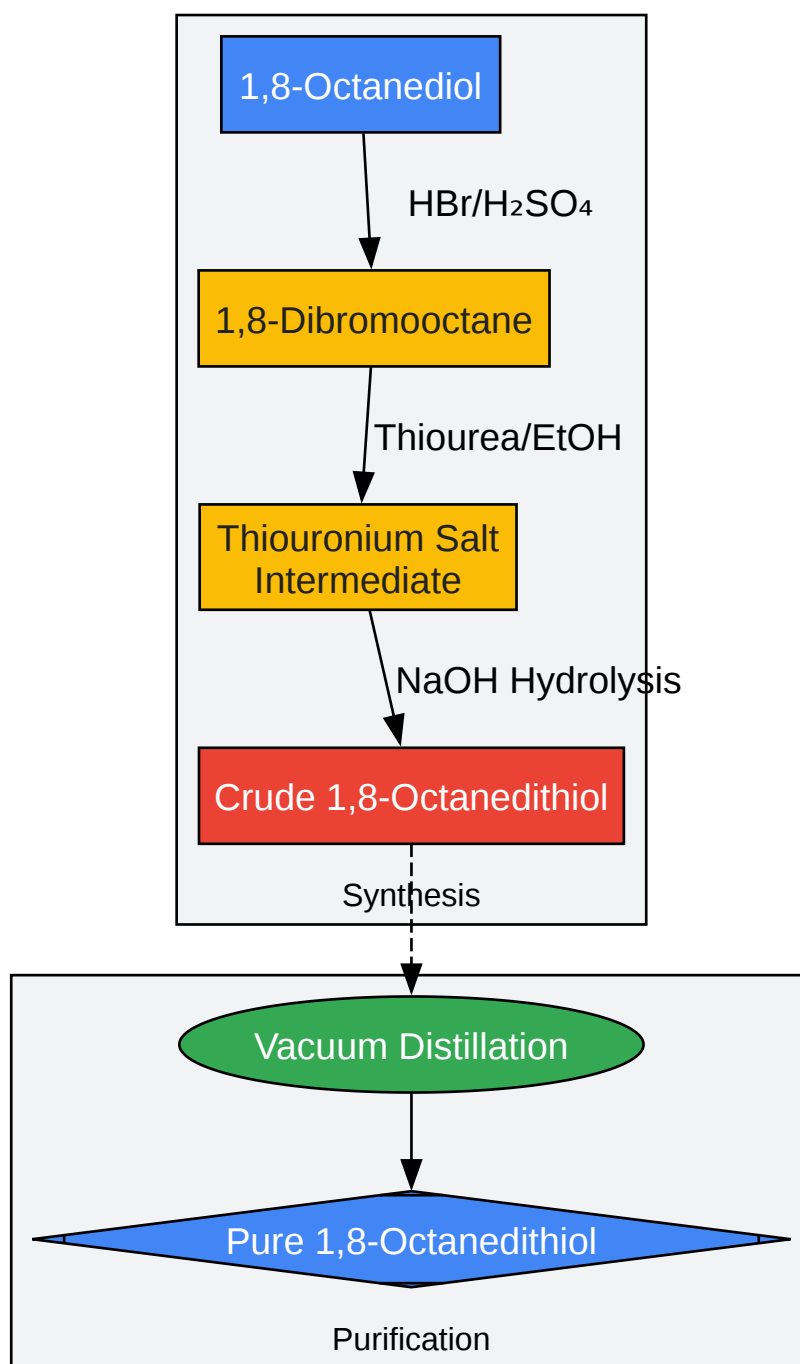


Figure 1: Synthesis and Purification Workflow

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Caption: A flowchart illustrating the two-stage synthesis and subsequent purification of **1,8-Octanedithiol**.

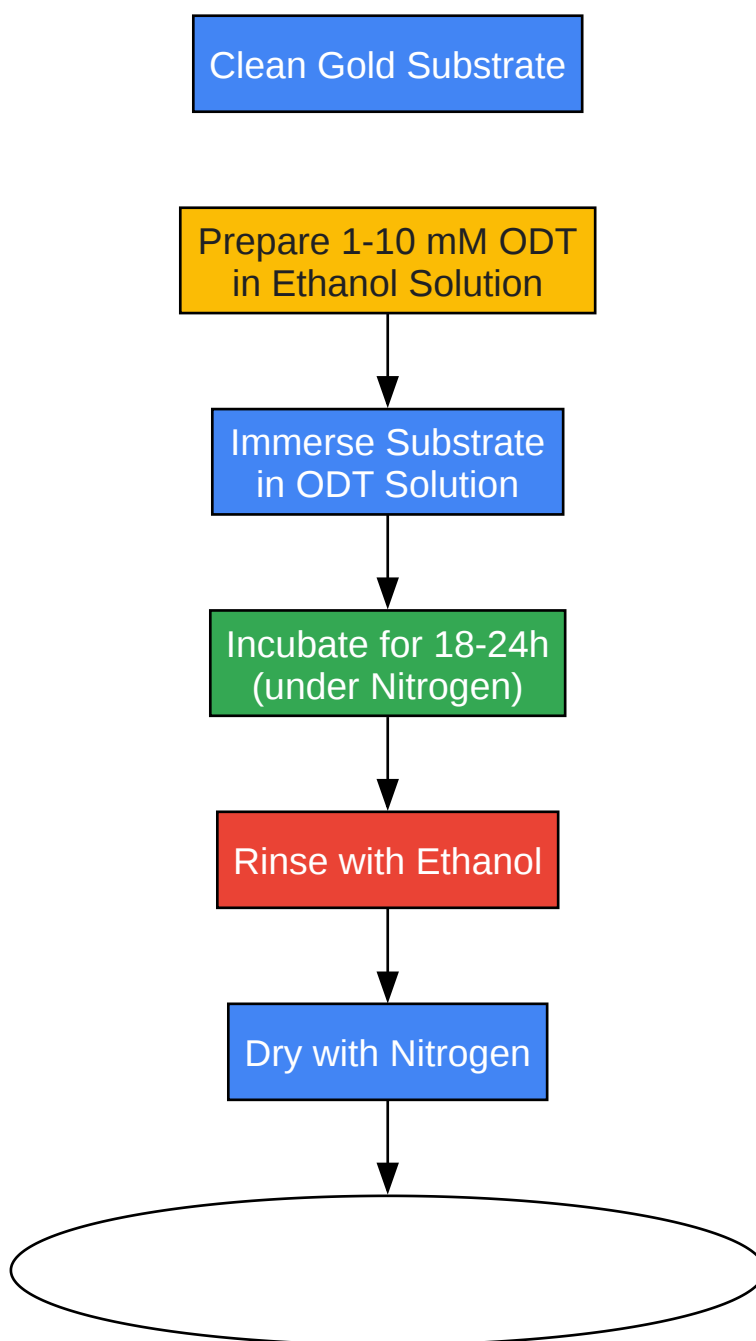


Figure 2: SAM Formation Workflow

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Caption: Step-by-step experimental workflow for creating a **1,8-Octanedithiol** SAM on a gold surface.

Safety and Handling

1,8-Octanedithiol is harmful if swallowed and is characterized by a strong, unpleasant odor (stench).[1]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[1] All handling should be performed in a well-ventilated chemical fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Keep the container tightly closed.
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This guide serves as a foundational resource for professionals working with **1,8-Octanedithiol**. By providing clear, actionable data and protocols, it aims to facilitate high-quality research and development in the chemical and pharmaceutical sciences.

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